Welcome to the BenchChem Online Store!
molecular formula C11H13BrClNO2 B8301658 2-(5-Bromo-pyridin-2-yl)-5-chloro-pentanoic acid methyl ester

2-(5-Bromo-pyridin-2-yl)-5-chloro-pentanoic acid methyl ester

Cat. No. B8301658
M. Wt: 306.58 g/mol
InChI Key: BVYGFYNMOODUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202866B2

Procedure details

To a suspension of NaH (60%, 1.8 g, 44.9 mmol) dispersion in a mixture of DMF (60 mL), (5-Bromo-pyridin-2-yl)-acetic acid methyl ester (8.6 g, 37.4 mmol) was added under N2. After stirring and cooling on ice for 1 h, 3-chloro-1-propyl bromide (7.07 g, 44.9 mmol) was added dropwise and stirring was continued for 30 min under 10 degrees Celsius, then water was added and the mixture and extracted with EtOAc. The organic layer was dried (MgSO4) and evaporated in vacuo. The oily residue was purified by chromatography (Petroleum ether:EtOAc=15:1) to give an oil (6.87 g, 60%). MS: calc'd 305 (MH+), exp 305 (MH+). 1H NMR (400 MHz, CDCl3-d) 8.64 (d, 1H, J=2.4 Hz), 7.84 (dd, 1H, J=2.4, 8.4 Hz), 7.28 (s, 1H), 3.90-3.84 (m, 1H), 3.71 (s, 3H), 3.55 (t, 2H, J=6.4 Hz), 2.32-2.20 (m, 1H), 2.14-2.05 (m, 1H), 1.88-1.67 (m, 2H).
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
7.07 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.6 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5](=[O:14])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][N:8]=1.[Cl:15][CH2:16][CH2:17][CH2:18]Br.O>CN(C=O)C>[CH3:3][O:4][C:5](=[O:14])[CH:6]([C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][N:8]=1)[CH2:18][CH2:17][CH2:16][Cl:15] |f:0.1|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
7.07 g
Type
reactant
Smiles
ClCCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
8.6 g
Type
reactant
Smiles
COC(CC1=NC=C(C=C1)Br)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under N2
TEMPERATURE
Type
TEMPERATURE
Details
cooling on ice for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
the mixture and extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The oily residue was purified by chromatography (Petroleum ether:EtOAc=15:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C(CCCCl)C1=NC=C(C=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.87 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.